molecular formula C21H20N2O2 B2621627 2-[1-(4-phenylpiperazin-1-yl)ethylidene]-2,3-dihydro-1H-indene-1,3-dione CAS No. 841208-01-3

2-[1-(4-phenylpiperazin-1-yl)ethylidene]-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2621627
CAS No.: 841208-01-3
M. Wt: 332.403
InChI Key: UKRJXBMSBIUKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-phenylpiperazin-1-yl)ethylidene]-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound with a unique structure that combines a piperazine ring with an indene-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-phenylpiperazin-1-yl)ethylidene]-2,3-dihydro-1H-indene-1,3-dione typically involves the condensation of 4-phenylpiperazine with an indene-dione derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-phenylpiperazin-1-yl)ethylidene]-2,3-dihydro-1H-indene-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-[1-(4-phenylpiperazin-1-yl)ethylidene]-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(4-phenylpiperazin-1-yl)ethylidene]-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[1-(4-phenylpiperazin-1-yl)ethylidene]-1H-indene-1,3-dione
  • **2-[1-(4-phenylpiperazin-1-yl)ethylidene]-2,3-dihydro-1H-indene-1,2-dione

Uniqueness

2-[1-(4-phenylpiperazin-1-yl)ethylidene]-2,3-dihydro-1H-indene-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with an indene-dione moiety sets it apart from other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

2-[1-(4-phenylpiperazin-1-yl)ethylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-15(19-20(24)17-9-5-6-10-18(17)21(19)25)22-11-13-23(14-12-22)16-7-3-2-4-8-16/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRJXBMSBIUKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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